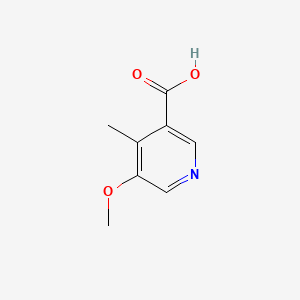

Acide 5-méthoxy-4-méthylnicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-4-methylnicotinic acid: is a substituted nicotinic acid derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . This compound is known for its role as an intermediate in the synthesis of various alkaloids, particularly those found in tropical medicinal plants.

Applications De Recherche Scientifique

Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in various assays and studies.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylnicotinic acid typically involves the methoxylation and methylation of nicotinic acid derivatives. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 5-Methoxy-4-methylnicotinic acid often involves Grignard reagents and carbon dioxide to form the carboxylic acid group . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxy-4-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like or .

Reduction: Commonly uses with a .

Substitution: Often employs like or under acidic conditions.

Major Products:

Oxidation: Produces quinones.

Reduction: Yields dihydro derivatives.

Substitution: Forms halogenated nicotinic acid derivatives.

Mécanisme D'action

The mechanism of action of 5-Methoxy-4-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

- Nicotinic acid

- 4-Methylnicotinic acid

- 5-Methoxynicotinic acid

Comparison: 5-Methoxy-4-methylnicotinic acid is unique due to the presence of both methoxy and methyl groups on the nicotinic acid ring. This structural modification can significantly alter its chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes .

Propriétés

IUPAC Name |

5-methoxy-4-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMYHQRTBWLEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the synthesis of 2-Methoxyonychine alkaloids, like Oxylopidine, provide insights into the structure of 5-Methoxy-4-methylnicotinic acid?

A: The research paper describes a novel synthesis route for 2-Methoxyonychine alkaloids, a group of naturally occurring compounds with potential medicinal properties []. A key step in this synthesis involves the cyclization of 2-phenyl-5-methoxy-4-methylnicotinic acid esters using polyphosphoric acid. The successful synthesis and characterization of various 2-methoxyonychines, including Oxylopidine, confirms the structure of the precursor molecule, 5-Methoxy-4-methylnicotinic acid. This compound serves as a crucial building block, and its structure directly influences the formation and characteristics of the final alkaloids. The revised structure of Oxylopidine, achieved through this synthesis, highlights the importance of understanding the structural features of 5-Methoxy-4-methylnicotinic acid for future studies on these alkaloids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.